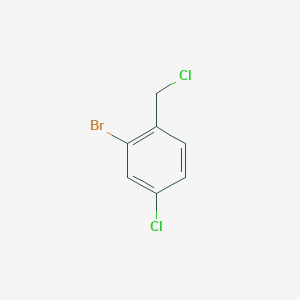

2-Bromo-4-chloro-1-(chloromethyl)benzene

Descripción

Significance of Polyhalogenated Aromatic Systems in Contemporary Chemical Research

Polyhalogenated aromatic systems are a cornerstone of modern synthetic chemistry, valued for their role as versatile precursors and key structural motifs in a wide range of functional materials and biologically active compounds. The presence of multiple halogen atoms on an aromatic ring significantly influences the molecule's electronic properties and provides multiple reaction sites for further functionalization.

Aryl halides are crucial precursors for the synthesis of organometallic reagents and are indispensable in cross-coupling chemistry, a field that has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The introduction of halogen atoms into active ingredients has become a vital strategy in the development of modern agrochemicals, enhancing their efficacy and stability. researchgate.net Research indicates that a high percentage of recently launched crop protection compounds contain halogen atoms. researchgate.net Furthermore, the synthesis of large polycyclic aromatic hydrocarbons (PAHs), which are important in materials science, often involves halogenated precursors. researchgate.net The ability to selectively react one halogen in the presence of others allows for the stepwise construction of complex polysubstituted benzenes, a fundamental challenge in organic synthesis. libretexts.org

Strategic Importance of Benzylic Halides as Versatile Synthetic Intermediates

Benzylic halides are organic compounds where a halogen atom is attached to a carbon atom that is directly bonded to a benzene (B151609) ring. quora.com This specific structural arrangement confers unique reactivity, making them exceptionally important intermediates in organic synthesis. The carbon-halogen bond in benzylic halides is activated towards both nucleophilic substitution (SN1 and SN2) and radical formation. quora.com

The facility with which the benzylic halide can be displaced by a wide variety of nucleophiles makes these compounds powerful electrophiles for creating new bonds. They are frequently employed in benzylation reactions, such as the Friedel-Crafts benzylation of arenes to form diarylmethanes, which are structural cores in many materials and pharmaceuticals. rsc.orgorganic-chemistry.org

Moreover, the relatively weak carbon-halogen bond allows for the generation of benzyl (B1604629) radicals under various conditions, including the use of visible light photocatalysis. nih.govchemistryviews.org These benzyl radicals are highly useful intermediates that can participate in a range of coupling reactions, enabling the formation of complex molecules from readily available starting materials. nih.govchemistryviews.org The versatility of benzylic halides is further demonstrated by their use in dehalogenation reactions and as precursors in palladium-catalyzed coupling processes. rsc.orgorganic-chemistry.org

Positioning of 2-Bromo-4-chloro-1-(chloromethyl)benzene in Synthetic Methodologies

This compound is a strategically designed synthetic intermediate that combines the functionalities of both a polyhalogenated aromatic system and a benzylic halide. This trifunctional nature allows for a high degree of control and selectivity in synthetic planning.

Key Structural Features and Reactivity:

Benzylic Chloride: The chloromethyl group (-CH₂Cl) is the most reactive site for nucleophilic substitution reactions due to the stability of the incipient benzylic carbocation or the favorable energetics of the SN2 transition state. This allows for the selective introduction of a wide array of functional groups at this position while leaving the aromatic halogens untouched.

Aromatic Halogens: The bromo and chloro substituents on the benzene ring are significantly less reactive towards nucleophilic substitution under standard conditions. However, they are ideal handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The differential reactivity between bromine and chlorine can often be exploited for sequential couplings, with the carbon-bromine bond typically being more reactive than the carbon-chlorine bond in many catalytic systems.

This hierarchy of reactivity positions this compound as a valuable building block for the synthesis of complex, highly substituted aromatic compounds. A known synthetic route to this compound involves the treatment of (3-Bromo-4-chloro-phenyl)-methanol with a chlorinating agent. chemicalbook.com

Table 2: Reactivity Sites of this compound

| Position | Functional Group | Primary Reaction Type |

|---|---|---|

| 1 | Chloromethyl (Benzylic Halide) | Nucleophilic Substitution, Radical Formation |

| 2 | Bromo (Aryl Halide) | Transition-Metal Cross-Coupling |

Overview of Research Trajectories Pertaining to Halogenated Benzyl Compounds

Current research involving halogenated benzyl compounds is focused on developing more efficient, selective, and environmentally benign synthetic methods. A significant trend is the use of visible-light photoredox catalysis to generate benzyl radicals from benzylic halides under exceptionally mild conditions. nih.govchemistryviews.org This approach avoids the use of harsh reagents and high temperatures, offering a green alternative for C-C bond formation. nih.gov

Another major research avenue is the development of metal-free reaction systems. For instance, methods for the dehalogenation and benzylation of arenes using inexpensive and green reagents like phosphonic acid have been reported, providing an alternative to traditional Lewis acid- or metal-catalyzed processes. rsc.org Furthermore, detailed spectroscopic and computational studies are being conducted to understand the fundamental properties of halogenated benzyl derivatives, such as the conformational preferences of ortho-halogenated benzyl alcohols, which can provide insights into non-covalent interactions involving halogens. rsc.org These research trajectories aim to expand the synthetic utility of halogenated benzyl compounds while adhering to the principles of sustainable chemistry.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-4-chloro-1-(chloromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPYGOQMBFNDLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66192-23-2 | |

| Record name | 2-bromo-4-chloro-1-(chloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Chemical Synthesis of 2 Bromo 4 Chloro 1 Chloromethyl Benzene

Regioselective Functionalization Approaches to Aryl Halides

This synthetic strategy involves the sequential introduction of the bromo, chloro, and chloromethyl groups onto a benzene (B151609) ring. The order of these introductions and the choice of reagents are critical for achieving the desired 2-bromo-4-chloro substitution pattern.

Synthetic Routes via Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a fundamental process for the functionalization of aromatic rings. msu.edumasterorganicchemistry.com The synthesis of the precursor, 2-bromo-4-chlorotoluene (B1197611), can be achieved through the controlled halogenation of a toluene (B28343) derivative. The directing effects of the substituents on the aromatic ring guide the position of the incoming electrophile. reddit.com

Starting with 4-chlorotoluene (B122035), electrophilic bromination is a key step. The methyl group is an ortho-, para-director, while the chlorine atom is also an ortho-, para-director, albeit a deactivating one. The interplay of these directing effects influences the regioselectivity of the bromination reaction. reddit.comrsc.org Lewis acids such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) are typically employed as catalysts to polarize the bromine molecule, generating a potent electrophile. masterorganicchemistry.commasterorganicchemistry.com The reaction of 4-chlorotoluene with bromine in the presence of a Lewis acid catalyst leads to the formation of 2-bromo-4-chlorotoluene. chemicalbook.comchemicalbook.com

| Starting Material | Reagents | Product | Reference |

| 4-Chlorotoluene | Br₂, FeBr₃ | 2-Bromo-4-chlorotoluene | chemicalbook.com, chemicalbook.com |

| 2-Methyl-4-chloroaniline | 1. HBr, NaNO₂ 2. CuBr, HBr | 2-Bromo-4-chlorotoluene | chemicalbook.com |

Another route involves a Sandmeyer reaction starting from 2-methyl-4-chloroaniline. Diazotization of the aniline (B41778) with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrobromic acid) forms a diazonium salt. Subsequent treatment with copper(I) bromide facilitates the introduction of the bromine atom at the desired position, yielding 2-bromo-4-chlorotoluene. chemicalbook.com

Directed Metalation and Subsequent Halogenation Reactions

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. This method relies on the presence of a directing metalation group (DMG) that coordinates with an organolithium reagent, directing deprotonation to the adjacent ortho position. Halogen atoms themselves can act as directing groups.

For the synthesis of a precursor to 2-bromo-4-chloro-1-(chloromethyl)benzene, one could envision a strategy starting from 1-bromo-3-chlorobenzene (B44181). nih.gov The bromine atom can direct the metalation to the ortho position (C2). nih.gov Treatment of 1-bromo-3-chlorobenzene with a strong base like lithium diisopropylamide (LDA) at low temperatures would generate a lithiated intermediate at the 2-position. Quenching this organolithium species with a suitable electrophilic methyl source, such as methyl iodide, would yield 2-bromo-4-chlorotoluene.

| Starting Material | Reagents | Intermediate | Quenching Agent | Product | Reference |

| 1-Bromo-3-chlorobenzene | LDA | 2-Lithio-1-bromo-3-chlorobenzene | CH₃I | 2-Bromo-4-chlorotoluene | nih.govnih.gov |

Palladium-Catalyzed Cross-Coupling Precursor Synthesis and Halogenation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, are versatile methods for the formation of carbon-carbon bonds and can be employed to construct the 2-bromo-4-chlorotoluene precursor. nobelprize.orgscience.gov For instance, a Suzuki coupling reaction could be performed between a suitably substituted arylboronic acid and an aryl halide.

A plausible route could involve the coupling of 2-bromo-4-chlorophenylboronic acid with a methylating agent or, conversely, the coupling of a boronic acid derivative of toluene with a dihalobenzene. For example, the Suzuki reaction between 2,5-dibromotoluene (B165575) and a chlorinating agent in the presence of a palladium catalyst could be explored. However, achieving high regioselectivity in such reactions can be challenging. patsnap.comnih.govnih.gov A more controlled approach would be to synthesize a precursor with the desired substitution pattern and then introduce the final halogen atom.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Product | Reference |

| Arylboronic Acid | Aryl Halide | Palladium Complex | Biphenyl Derivative | nobelprize.orgpatsnap.com |

| Organozinc Compound | Aryl Halide | Palladium Complex | Biphenyl Derivative | nobelprize.org |

Benzylic Halogenation Techniques for Methyl-Substituted Aromatic Precursors

Once the precursor 2-bromo-4-chlorotoluene is synthesized, the final step is the introduction of the chlorine atom at the benzylic position of the methyl group. This transformation is typically achieved through radical-mediated halogenation or chloromethylation reactions.

Radical-Mediated Halogenation of Methyl Groups (e.g., N-Bromosuccinimide, N-Chlorosuccinimide)

Free radical halogenation is a common method for the selective halogenation of the benzylic position of alkyl-substituted aromatic compounds. youtube.com Reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are frequently used as sources of halogen radicals under photochemical or thermal initiation. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org

For the synthesis of this compound, 2-bromo-4-chlorotoluene would be treated with NCS in the presence of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), and irradiated with UV light or heated. The reaction proceeds via a free radical chain mechanism, where a chlorine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with another molecule of NCS to yield the desired product and a succinimidyl radical, which continues the chain reaction. researchgate.netyinshai.comacs.org

| Precursor | Reagent | Conditions | Product | Reference |

| 2-Bromo-4-chlorotoluene | N-Chlorosuccinimide (NCS) | Radical Initiator (e.g., AIBN), Heat or UV light | This compound | researchgate.netyinshai.com |

Selective Chloromethylation of Aromatic Rings (e.g., Blanc Reaction Variants)

The Blanc chloromethylation reaction is a classic method for introducing a chloromethyl group onto an aromatic ring. wikipedia.org This reaction involves treating the aromatic substrate with formaldehyde (B43269) and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride. wikipedia.org

To synthesize this compound directly, one could start with 1-bromo-3-chlorobenzene. The Blanc reaction on this substrate would introduce the chloromethyl group. The directing effects of the bromine and chlorine atoms (both ortho-, para-directing) would lead to a mixture of isomers. The major product is expected to be 4-bromo-2-chloro-1-(chloromethyl)benzene, with the desired this compound being a potential minor product. Separation of these isomers would be necessary. Due to the formation of highly carcinogenic bis(chloromethyl) ether as a byproduct, this method is often avoided in industrial applications. wikipedia.org

| Starting Material | Reagents | Catalyst | Product | Reference |

| 1-Bromo-3-chlorobenzene | Formaldehyde, HCl | Zinc Chloride | Mixture of chloromethylated isomers | wikipedia.org |

Optimization of Reaction Conditions for Maximizing Yield and Selectivity

The primary synthetic route to this compound is the chloromethylation of 1-bromo-3-chlorobenzene. The optimization of this reaction is crucial for maximizing the yield of the desired product while minimizing the formation of isomeric byproducts and polymers. Key parameters that must be systematically varied and controlled include the choice of catalyst, the nature of the chloromethylating agent, reaction temperature, and the stoichiometry of the reactants. scielo.br

The directing effects of the bromo and chloro substituents on the benzene ring are critical. Both are ortho-, para-directing groups. Starting from 1-bromo-3-chlorobenzene, the incoming electrophile (the chloromethyl group) can add to positions 2, 4, or 6. The desired product is the 2-bromo-4-chloro isomer, which requires substitution at the 6-position relative to the bromine atom. The steric hindrance from the adjacent bromine atom and the electronic effects of both halogens influence the regioselectivity of the reaction.

Achieving a high yield and selectivity often involves finding the best balance between reaction conversion and the formation of undesired products. scielo.br For instance, overly harsh conditions (high temperature, high catalyst concentration) may increase the reaction rate but can lead to a decrease in selectivity and the formation of polymeric side products. Conversely, conditions that are too mild may result in low conversion of the starting material.

Below is a data table outlining the key parameters and their typical effects on the chloromethylation reaction for producing this compound.

| Parameter | Variable Conditions | Effect on Yield | Effect on Selectivity | Rationale |

| Catalyst | Lewis acids (e.g., ZnCl₂, AlCl₃, SnCl₄) or protic acids (e.g., H₂SO₄) | Increases | Can decrease if too active | The catalyst generates the electrophile. A highly active catalyst can reduce selectivity by overcoming the subtle directing effects and promoting side reactions. |

| Chloromethylating Agent | Paraformaldehyde/HCl, Chloromethyl methyl ether, Dichloromethane/SO₃ | Varies | Varies | The choice of agent affects the reactivity of the electrophile. The combination of paraformaldehyde and hydrogen chloride is common. |

| Temperature | Typically 40-80°C | Increases with temperature | Often decreases at higher temperatures | Higher temperatures increase reaction rates but can also provide enough energy to overcome activation barriers for side reactions, leading to more byproducts. |

| Reaction Time | 2-24 hours | Increases up to a point | Can decrease with prolonged time | Optimal time ensures maximum conversion of starting material. Extended times can lead to the formation of degradation or polymeric products. scielo.br |

| Solvent | Halogenated solvents (e.g., Dichloromethane, Chloroform) or no solvent | Can improve solubility and heat transfer | Can influence isomer distribution | An inert solvent can help control the reaction temperature and concentration of reactants, thereby influencing the selectivity. |

Purification and Isolation Strategies in Complex Organic Synthesis

Following the synthesis, the crude reaction mixture contains the desired product, unreacted starting materials, isomeric byproducts (such as 2-bromo-6-chloro-1-(chloromethyl)benzene), and potentially polymeric materials. Effective purification is therefore essential to isolate this compound with high purity.

Chromatographic Separation Techniques for Synthetic Byproducts

Chromatography is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.gov For the purification of this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly applicable methods, particularly for separating closely related positional isomers which have very similar physical properties. walshmedicalmedia.comvurup.sk

High-Performance Liquid Chromatography (HPLC): HPLC is one of the most widely used techniques for the purification and analysis of organic compounds in the pharmaceutical and chemical industries. walshmedicalmedia.com For separating aromatic isomers, Reverse-Phase HPLC (RP-HPLC) is often the method of choice. walshmedicalmedia.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential hydrophobic interactions of the isomers with the stationary phase. Positional isomers, despite having the same molecular weight, often exhibit slight differences in polarity and shape, which allows for their separation. mtc-usa.com Phenyl-based stationary phases can offer enhanced selectivity for aromatic compounds due to specific π-π interactions. mtc-usa.com

Gas Chromatography (GC): GC is particularly effective for the separation of volatile and thermally stable compounds. vurup.sk The components of the mixture are separated based on their boiling points and their interactions with the stationary phase of the GC column. libretexts.org Capillary GC, with its high resolution, is well-suited for resolving isomers of substituted benzenes. vurup.sk The choice of the stationary phase is critical; phases with different polarities can be used to optimize the separation of the target compound from its isomers.

The following table compares the application of HPLC and GC for the purification of this compound.

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. nih.gov | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. libretexts.org |

| Applicability | Excellent for a wide range of compounds, including those that are non-volatile or thermally sensitive. nih.gov | Suitable for volatile and thermally stable compounds. |

| Stationary Phase | Typically silica-based with bonded nonpolar (e.g., C18) or phenyl groups for isomer separation. mtc-usa.com | Various liquid phases coated on a solid support in a capillary column; polarity is chosen to maximize isomer resolution. vurup.sk |

| Mobile Phase | A mixture of polar solvents, such as acetonitrile (B52724) and water. walshmedicalmedia.com | An inert carrier gas, such as helium or nitrogen. libretexts.org |

| Advantages | High resolution, applicable to a wide range of compounds, non-destructive, suitable for preparative scale. walshmedicalmedia.com | Very high separation efficiency, fast analysis times, sensitive detectors. vurup.sk |

| Limitations | Can be more expensive and generate more solvent waste than GC. | The compound must be volatile and stable at the operating temperature. |

Crystallization and Recrystallization Protocols for Enhanced Purity

Crystallization is a fundamental technique for purifying solid organic compounds. It relies on the differences in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Recrystallization, the process of dissolving the crude solid in a hot solvent and allowing it to crystallize again upon cooling, can significantly enhance purity. google.com

The protocol for enhancing the purity of this compound begins with the selection of an appropriate solvent. An ideal solvent should dissolve the compound readily at high temperatures but poorly at low temperatures, while impurities should either be completely soluble or completely insoluble at all temperatures.

A general procedure involves dissolving the crude product in a minimum amount of a suitable hot solvent to create a saturated solution. The hot solution is then filtered, if necessary, to remove any insoluble impurities. Subsequently, the solution is allowed to cool slowly and without disturbance. As the solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which pure crystals will form. The impurities ideally remain dissolved in the solvent (the mother liquor). The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried. google.comresearchgate.net

The table below outlines a typical recrystallization protocol.

| Step | Procedure | Purpose | Key Parameters |

| 1. Solvent Selection | Test the solubility of the crude product in various solvents at room and elevated temperatures. | To find a solvent where the product has high solubility when hot and low solubility when cold. | Solvent polarity, boiling point. |

| 2. Dissolution | Add the minimum amount of hot solvent to the crude solid until it completely dissolves. | To create a saturated solution of the product. | Temperature (near boiling point of solvent), volume of solvent. |

| 3. Hot Filtration (Optional) | If insoluble impurities are present, filter the hot solution quickly. | To remove insoluble impurities before crystallization. | Pre-heated glassware to prevent premature crystallization. |

| 4. Cooling and Crystallization | Allow the filtered solution to cool slowly to room temperature, followed by further cooling in an ice bath. | To induce crystallization of the pure product from the supersaturated solution. google.com | Cooling rate (slow cooling promotes larger, purer crystals). |

| 5. Isolation | Collect the crystals by vacuum filtration. | To separate the purified solid crystals from the mother liquor containing impurities. | Proper sealing of the filtration apparatus. |

| 6. Washing | Wash the collected crystals with a small amount of cold solvent. | To rinse away any remaining mother liquor from the crystal surfaces. google.com | Solvent must be cold to avoid re-dissolving the product. |

| 7. Drying | Dry the crystals in a vacuum oven or desiccator. | To remove any residual solvent. researchgate.net | Temperature, pressure. |

Advanced Reactivity Profiles and Mechanistic Investigations of 2 Bromo 4 Chloro 1 Chloromethyl Benzene

Nucleophilic Substitution Reactions at the Benzylic Carbon

The chloromethyl group, -CH2Cl, attached to the benzene (B151609) ring constitutes a benzylic halide. This structural feature is highly susceptible to nucleophilic substitution reactions due to the electronic influence of the adjacent aromatic ring.

The benzylic carbon of 2-Bromo-4-chloro-1-(chloromethyl)benzene is a primary carbon, which typically favors the bimolecular nucleophilic substitution (SN2) pathway. The SN2 mechanism involves a concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group (chloride) departs. chemtopper.com This pathway is sensitive to steric hindrance, and since the primary carbon is relatively unhindered, it allows for easy "backside attack" by the nucleophile. chemtopper.comyoutube.com A key stereochemical outcome of an SN2 reaction at a chiral center is the inversion of configuration.

Conversely, the benzylic position can also stabilize a carbocation intermediate, making the unimolecular nucleophilic substitution (SN1) pathway viable. chemtopper.commasterorganicchemistry.com In the SN1 mechanism, the rate-determining step is the spontaneous departure of the leaving group to form a benzylic carbocation. masterorganicchemistry.comyoutube.com This carbocation is significantly stabilized by resonance, as the positive charge can be delocalized over the adjacent benzene ring. The subsequent attack by a nucleophile can occur from either face of the planar carbocation, leading to a mixture of stereoisomers (both retention and inversion of configuration), often resulting in racemization if the starting material were chiral. masterorganicchemistry.com

Therefore, this compound can react rapidly via both SN1 and SN2 mechanisms. The predominant pathway is influenced by several factors, including the strength of the nucleophile, the polarity of the solvent, and the reaction temperature. Strong nucleophiles and polar aprotic solvents favor the SN2 pathway, while weak nucleophiles and polar protic solvents promote the SN1 mechanism. youtube.com

This compound readily reacts with various oxygen-based nucleophiles. In reactions analogous to the Williamson ether synthesis, alkoxides or phenoxides attack the benzylic carbon in a classic SN2 reaction to yield the corresponding ethers. Similarly, solvolysis reactions can occur when the compound is dissolved in an alcohol, which acts as a weak nucleophile, often proceeding through an SN1 pathway.

Carboxylate anions, derived from carboxylic acids, are also effective nucleophiles. They react with the benzylic chloride to form ester derivatives, providing a straightforward method for introducing an acyloxy group onto the benzyl (B1604629) position.

Nitrogen-based nucleophiles, such as primary and secondary amines, react efficiently with the benzylic chloride to produce the corresponding secondary and tertiary benzylamines, respectively. This reaction, known as N-alkylation, is a fundamental transformation in organic synthesis for building more complex nitrogen-containing molecules.

The azide (B81097) ion (N₃⁻) is another potent nucleophile that readily displaces the benzylic chloride via an SN2 reaction. This yields a benzyl azide, which is a versatile intermediate that can be subsequently reduced to a primary amine or used in cycloaddition reactions, such as "click chemistry."

Sulfur-based nucleophiles are particularly effective in reacting with benzylic halides due to their high nucleophilicity. Thiols (R-SH), in the presence of a base, form highly nucleophilic thiolate anions (RS⁻). These anions undergo a rapid SN2 displacement of the chloride to form thioethers, also known as sulfides (R-S-CH₂-Ar). libretexts.org This reaction is generally high-yielding and is a common method for forming carbon-sulfur bonds. rsc.org Even neutral thiols can act as nucleophiles, though the reaction is typically slower.

The table below summarizes the outcomes of nucleophilic substitution at the benzylic carbon.

| Nucleophile | Product Class | General Reaction Conditions |

|---|---|---|

| Alcohols (ROH) / Alkoxides (RO⁻) | Ether | Base (e.g., NaH) for alkoxide; heat for alcohol (solvolysis) |

| Carboxylates (RCOO⁻) | Ester | Salt of carboxylic acid (e.g., RCOONa) in a polar aprotic solvent |

| Amines (RNH₂, R₂NH) | Substituted Amine | Often requires a non-nucleophilic base to neutralize HCl byproduct |

| Azide (N₃⁻) | Azide | Sodium azide (NaN₃) in a solvent like DMF or DMSO |

| Thiols (RSH) / Thiolates (RS⁻) | Sulfide (Thioether) | Base (e.g., NaOH, K₂CO₃) to deprotonate thiol |

Palladium-Catalyzed Cross-Coupling Chemistry of the Aryl Bromide Moiety

While the benzylic chloride is prone to nucleophilic substitution, the aryl bromide moiety offers a distinct site for reactivity, primarily through transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond on the sp²-hybridized aromatic carbon is significantly less reactive towards classical nucleophilic substitution but is readily activated by palladium catalysts.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. nih.govtcichemicals.com In the context of this compound, this reaction allows for the selective functionalization at the aryl bromide position. The reaction couples the aryl bromide with an organoboron species, such as a boronic acid (RB(OH)₂) or a boronic ester (RB(OR)₂), in the presence of a palladium catalyst and a base. nih.govnih.gov

This selectivity arises because the oxidative addition of the palladium(0) catalyst into the C(sp²)-Br bond is much more facile than its addition into the C(sp²)-Cl or C(sp³)-Cl bonds under typical Suzuki-Miyaura conditions. This difference in reactivity allows for the precise formation of a biaryl or aryl-alkyl bond at the bromine-substituted position while leaving the two chloro-substituents untouched. A variety of boronic acids and esters, including those bearing diverse functional groups, can be successfully coupled, highlighting the robustness of this method. nih.govrsc.org

The table below presents representative data for Suzuki-Miyaura coupling reactions on substrates analogous to the 2-bromo-4-chlorophenyl moiety, illustrating typical conditions and outcomes.

| Boronic Acid/Ester Partner | Palladium Catalyst | Base | Solvent | Reported Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | Good to Excellent |

| 4-Methylphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | Excellent |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | Good |

| N-Boc-pyrrole-2-boronic acid | CataXCium A Pd G3 | K₂CO₃ | Dioxane/H₂O | Good to Excellent nih.gov |

| Benzylboronic acid pinacol (B44631) ester | CataXCium A Pd G3 | K₂CO₃ | Dioxane/H₂O | Good nih.gov |

Heck Reactions with Olefins

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. libretexts.org For a substrate such as this compound, the reaction displays high chemoselectivity, favoring the activation of the carbon-bromine (C-Br) bond over the more stable carbon-chlorine (C-Cl) bond. This selectivity is attributed to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step to the palladium(0) catalyst. rsc.org

While aryl bromides are valuable substrates for industrial applications, challenges such as dehalogenation can affect reaction yield and selectivity. beilstein-journals.org The reaction conditions, including the choice of catalyst, ligands, base, and solvent, are critical for achieving high yields and selectivity. rsc.orgbeilstein-journals.org Typical catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) combined with phosphine (B1218219) ligands. rsc.org The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, in a polar aprotic solvent. nih.gov

The generally accepted mechanism for the Heck reaction involves several steps: oxidative addition of the aryl halide to the Pd(0) catalyst, migratory insertion of the olefin, β-hydride elimination to form the substituted alkene, and finally, reductive elimination to regenerate the catalyst. libretexts.orgnih.gov

Table 1: Representative Heck Reaction Conditions for Aryl Halides

| Catalyst System | Olefin Substrate | Base | Solvent | Temperature (°C) | Selectivity |

| Pd(OAc)₂ / P(o-tolyl)₃ | Styrene | Et₃N | DMF | 100-140 | High for C-Br |

| Pd/P(t-Bu)₃ | Acrylate Esters | Cy₂NMe | Dioxane | RT - 100 | High for C-Br |

Note: This table represents typical conditions for Heck reactions involving aryl bromides and chlorides. Specific yields for this compound would require experimental data.

Sonogashira Coupling Reactions with Terminal Alkynes

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.org When applied to this compound, the reaction selectively occurs at the more reactive C-Br bond. The reactivity trend for aryl halides in Sonogashira coupling is generally I > OTf ≥ Br >> Cl. libretexts.org

Efficient coupling of aryl bromides can be achieved using various palladium catalysts, often enhanced by specific phosphine ligands. nih.gov While copper co-catalysis is common, copper-free versions of the Sonogashira reaction have also been developed. ucsb.edu The choice of base and solvent also plays a crucial role in the reaction's success. wikipedia.org

The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) species. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide. A transmetalation step then transfers the acetylide group to the palladium complex, followed by reductive elimination to yield the final product and regenerate the palladium(0) catalyst. wikipedia.org

Table 2: Typical Sonogashira Coupling Conditions for Aryl Bromides

| Catalyst System | Alkyne Substrate | Base | Solvent | Temperature (°C) | Selectivity |

| PdCl₂(PPh₃)₂ / CuI | Phenylacetylene | Et₃N | THF/Toluene | RT - 80 | High for C-Br |

| Pd₂(dba)₃ / Ligand | Terminal Alkynes | Cs₂CO₃ | Dioxane | RT - 100 | High for C-Br |

Note: This table illustrates common conditions. The specific outcome for this compound would depend on the exact reagents and conditions used.

Buchwald-Hartwig Amination Reactions with Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a vital tool in synthetic chemistry due to its broad substrate scope and functional group tolerance. wikipedia.org For dihalogenated substrates like this compound, the reaction can be performed selectively at the C-Br bond.

The success of the Buchwald-Hartwig amination relies heavily on the choice of a suitable palladium catalyst, a bulky electron-rich phosphine ligand, and a strong, non-nucleophilic base. acs.org The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to afford the aryl amine product. wikipedia.orglibretexts.org

Table 3: Common Catalytic Systems for Buchwald-Hartwig Amination of Aryl Bromides

| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Selectivity |

| Pd₂(dba)₃ | XPhos, RuPhos | NaOtBu, LHMDS | Toluene, Dioxane | 80 - 110 | High for C-Br |

| Pd(OAc)₂ | BINAP | K₂CO₃, Cs₂CO₃ | THF, Toluene | 80 - 110 | High for C-Br |

Note: The data in this table represents general conditions for the Buchwald-Hartwig amination of aryl bromides.

Stille Coupling Reactions with Organostannanes

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. openochem.orglibretexts.org In the case of this compound, the Stille coupling can be directed to selectively react at the C-Br bond, leaving the C-Cl bond intact. rsc.org

The catalytic cycle of the Stille reaction involves three main steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organic group from the organostannane to the palladium complex, and reductive elimination to form the carbon-carbon bond and regenerate the catalyst. wikipedia.orglibretexts.org The reactivity of the organic halide is a key factor, with vinyl iodides and bromides being common substrates. wikipedia.org

Table 4: Representative Conditions for Stille Coupling of Aryl Bromides

| Palladium Catalyst | Organostannane Reagent | Additives | Solvent | Temperature (°C) | Selectivity |

| Pd(PPh₃)₄ | Aryl/Vinyl-SnBu₃ | LiCl | THF, Toluene | 80 - 110 | High for C-Br |

| Pd(OAc)₂ / Ligand | Alkynyl-SnMe₃ | CuI | DMF, NMP | 50 - 100 | High for C-Br |

Note: This table provides an overview of typical Stille coupling conditions. The specific results for the target compound would need to be determined experimentally.

Kumada Coupling Reactions with Organomagnesium Reagents

The Kumada coupling is a cross-coupling reaction that utilizes a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium complexes, to form carbon-carbon bonds. wikipedia.orgorganic-chemistry.org It is one of the earliest developed catalytic cross-coupling methods. wikipedia.org For polyhalogenated aromatic compounds, this reaction can exhibit chemoselectivity, with the more reactive halogen undergoing coupling first. In this compound, the C-Br bond is expected to react preferentially.

The mechanism is believed to proceed through a catalytic cycle involving oxidative addition of the organic halide to the low-valent metal center, transmetalation with the Grignard reagent, and reductive elimination to yield the coupled product. youtube.com The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity, especially given the high reactivity of Grignard reagents. lookchem.com

Table 5: General Conditions for Kumada Coupling of Aryl Halides

| Catalyst | Grignard Reagent | Solvent | Temperature (°C) | Selectivity |

| NiCl₂(dppp) | Aryl/Alkyl-MgBr | THF, Ether | 0 - RT | Preferential for C-Br |

| Pd(PPh₃)₄ | Vinyl/Aryl-MgCl | Toluene, THF | RT - 60 | Preferential for C-Br |

Note: This table outlines general parameters for Kumada coupling reactions.

Directed Reactivity and Selective Transformations of the Aryl Chloride

Challenges in Activating Aryl Chlorides for Cross-Coupling

Activating aryl chlorides for cross-coupling reactions presents a significant challenge in organic synthesis, primarily due to the strength of the C-Cl bond compared to C-Br and C-I bonds. researchgate.netfacs.website This higher bond energy makes the initial oxidative addition step of the catalytic cycle more difficult. researchgate.netresearchgate.net Consequently, more forcing conditions or highly active catalyst systems are often required to achieve efficient coupling of aryl chlorides. acs.org

In molecules containing both bromine and chlorine substituents, such as this compound, selective activation of the C-Br bond is generally straightforward. However, subsequent functionalization of the remaining C-Cl bond requires a catalyst system that is active enough to cleave the stronger C-Cl bond without promoting undesired side reactions. The development of such catalysts has been a major area of research, leading to the design of sophisticated ligands that enhance the reactivity of the metal center. nih.gov These advanced catalytic systems are crucial for expanding the scope of cross-coupling reactions to include less reactive but more abundant and cost-effective aryl chlorides.

Emerging Methodologies for Aryl Chloride Functionalization

Historically, aryl chlorides have been considered less reactive than their bromide and iodide counterparts in cross-coupling reactions. This is due to the high bond dissociation energy of the C-Cl bond, which makes oxidative addition, often the rate-limiting step, more challenging. thieme-connect.com However, recent advancements in catalysis have provided powerful methods for the functionalization of aryl chlorides. thieme-connect.comdntb.gov.ua

Modern catalysis has seen the development of highly active transition-metal catalysts, often employing bulky ligands that facilitate the activation of the C-Cl bond. thieme-connect.com Palladium- and nickel-based catalysts are at the forefront of these developments, enabling widely used reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations with aryl chlorides. thieme-connect.com For instance, palladium complexes with bulky phosphine ligands have shown remarkable efficiency in the Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids. rsc.org Similarly, nickel catalysis has emerged as a cost-effective and powerful alternative for these transformations. mdpi.com

Ligand-free catalytic systems are also gaining traction due to their cost-effectiveness and sustainability. rsc.org These systems often utilize palladium acetate (Pd(OAc)₂) and can be effective for both activated and deactivated aryl chlorides, though reaction conditions may need to be carefully optimized. rsc.org Furthermore, the use of additives can sometimes overcome the low reactivity of aryl chlorides. thieme-connect.com

Photoredox catalysis and other light-driven strategies represent a frontier in C-Cl bond activation. nih.govresearchgate.net These methods utilize light energy to generate highly reactive intermediates that can facilitate the cleavage of strong carbon-halogen bonds under mild conditions. nih.gov

Table 1: Comparison of Catalytic Systems for Aryl Chloride Cross-Coupling

| Catalyst System | Key Features | Applicable Reactions |

| Palladium with Bulky Ligands | High activity, broad substrate scope | Suzuki-Miyaura, Buchwald-Hartwig |

| Nickel-Based Catalysts | Cost-effective, effective for challenging substrates | Kumada, Suzuki-Miyaura |

| Ligand-Free Palladium | Recyclable, sustainable | Suzuki-Miyaura, Heck |

| Photoredox Catalysis | Mild reaction conditions, novel reactivity | C-Cl bond activation |

Metal-Halogen Exchange Reactions (e.g., Lithium-Halogen Exchange)

Metal-halogen exchange is a fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This reaction is particularly useful for creating nucleophilic carbon centers that can then react with a variety of electrophiles. Lithium-halogen exchange is a prominent example, typically employing organolithium reagents like n-butyllithium (n-BuLi). wikipedia.org

The rate of lithium-halogen exchange is kinetically controlled and follows the general trend of I > Br > Cl, meaning that iodine is the most reactive and chlorine is the least. wikipedia.orgnumberanalytics.com This selectivity is crucial when dealing with polyhalogenated aromatic compounds like this compound. It allows for the selective replacement of the bromine atom while leaving the chlorine atom intact. wikipedia.org

The mechanism of lithium-halogen exchange is thought to proceed through a nucleophilic pathway involving the formation of a reversible "ate-complex". wikipedia.orgharvard.edu In this intermediate, the carbanion of the organolithium reagent attacks the halogen atom on the aromatic ring. wikipedia.org The stability of the resulting carbanion intermediate plays a significant role in the reaction rate. wikipedia.org

In the context of this compound, treatment with an organolithium reagent at low temperatures would be expected to selectively cleave the C-Br bond, forming a lithiated intermediate. This intermediate can then be trapped with an electrophile to introduce a new substituent at the original position of the bromine atom.

Table 2: Relative Rates of Lithium-Halogen Exchange

| Halogen | Relative Rate |

| Iodine (I) | Fastest |

| Bromine (Br) | Intermediate |

| Chlorine (Cl) | Slowest |

Radical Reactions Involving Halogenated Aromatic Species

Halogenated aromatic compounds can participate in radical reactions, often initiated by heat, light, or a radical initiator. studymind.co.uk The benzylic position of this compound is particularly susceptible to radical halogenation due to the stability of the resulting benzylic radical. libretexts.org This allows for the substitution of the hydrogen atoms on the chloromethyl group.

Free radical halogenation of the aromatic ring itself is also possible, though it typically requires more forcing conditions than electrophilic aromatic substitution. studymind.co.uk The presence of existing halogen substituents can influence the position of further halogenation.

Pentachlorophenyl radicals, for example, have been generated through various methods, including the decomposition of pentachloroaniline (B41903) with amyl nitrite (B80452) and the photolysis of pentachloroiodobenzene. royalholloway.ac.uk These radicals can then react with other aromatic compounds to form biaryls. royalholloway.ac.uk

Mechanistic Elucidation of Key Transformation Pathways

Understanding the detailed mechanisms of reactions involving this compound is essential for controlling reaction outcomes and developing new synthetic methodologies. Kinetic studies and isotopic labeling are powerful tools for this purpose.

Kinetic studies provide valuable information about the rate of a reaction and its dependence on the concentration of reactants, which helps to determine the reaction order and elucidate the mechanism. For this compound, the benzylic chloride is a primary benzylic halide and is expected to undergo nucleophilic substitution readily. ucalgary.ca

Primary benzylic halides typically react via an SN2 pathway. ucalgary.calibretexts.org The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, making it a bimolecular reaction. ksu.edu.sa Kinetic studies can confirm this by demonstrating a second-order rate law.

For example, the rate of nucleophilic substitution at the benzylic position can be monitored by techniques like ¹H NMR to follow the disappearance of the starting material and the appearance of the product over time. datapdf.com By varying the initial concentrations of the substrate and the nucleophile, the rate law and the rate constant for the reaction can be determined.

Isotopic labeling is a powerful technique for tracing the path of atoms through a reaction, providing unambiguous evidence for proposed mechanisms. numberanalytics.comresearchgate.net In the context of this compound, deuterium (B1214612) (²H or D) or carbon-13 (¹³C) could be incorporated into the molecule to study various transformations.

For instance, to investigate the mechanism of a Grignard reagent formation, a deuterated starting material could be used. pearson.commasterorganicchemistry.com If the reaction proceeds through a radical mechanism, the position of the deuterium label in the products could provide insight into the intermediates involved. alfredstate.edu

Similarly, in studying metal-halogen exchange, isotopic labeling can confirm which halogen is being replaced. By synthesizing a version of the molecule with a ¹³C label at a specific position, the fate of that carbon atom can be tracked throughout the reaction sequence using ¹³C NMR spectroscopy.

In another example, if a reaction is suspected to proceed through a benzylic carbocation intermediate, a deuterium scrambling experiment could be performed. acs.org If the deuterium atoms rearrange during the reaction, it would provide strong evidence for the formation of a carbocation.

Strategic Application As a Building Block in Complex Molecular Architectures

Precursor in the Synthesis of Substituted Benzyl (B1604629) Ethers and Esters

The most prominent feature of 2-bromo-4-chloro-1-(chloromethyl)benzene for this application is its chloromethyl group. This benzylic halide is an excellent electrophile, readily participating in nucleophilic substitution reactions with oxygen nucleophiles such as alcohols, phenols, and carboxylates to form corresponding benzyl ethers and esters.

Benzyl Ether Formation: The formation of benzyl ethers from this building block typically proceeds via a Williamson ether synthesis-type mechanism. In this SN2 reaction, an alkoxide or phenoxide ion, generated by deprotonating the corresponding alcohol or phenol (B47542) with a suitable base, acts as the nucleophile that displaces the chloride from the benzylic carbon. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium hydroxide (B78521) (KOH). The choice of solvent is crucial and often involves polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone (B3395972) to facilitate the reaction.

Benzyl Ester Formation: Similarly, benzyl esters can be synthesized by reacting this compound with a carboxylate salt. The carboxylate is typically generated by treating a carboxylic acid with a base like potassium carbonate or triethylamine (B128534). The resulting nucleophile then attacks the benzylic carbon to form the ester linkage.

These reactions are fundamental in synthetic organic chemistry, particularly for installing a substituted benzyl group which can serve as a protecting group for alcohols and carboxylic acids or as a key structural component of the final target molecule.

Table 1: Examples of Ether and Ester Synthesis Reactions This table is illustrative and based on typical reactivity patterns of benzyl chlorides.

| Nucleophile (Reactant) | Base | Solvent | Product |

| Isopropyl alcohol | NaH | DMF | 2-bromo-4-chloro-1-((isopropoxymethyl)benzene) |

| Phenol | K₂CO₃ | Acetone | 2-bromo-4-chloro-1-(phenoxymethyl)benzene |

| Acetic acid | K₂CO₃ | DMF | (2-bromo-4-chlorobenzyl) acetate (B1210297) |

| Benzoic acid | Et₃N | CH₂Cl₂ | (2-bromo-4-chlorobenzyl) benzoate |

Intermediate in the Formation of Nitrogen-Containing Heterocycles

The electrophilic chloromethyl group of this compound is also susceptible to attack by nitrogen-based nucleophiles, a reaction that serves as a key step in the synthesis of various nitrogen-containing heterocycles. These structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties.

For instance, this compound can serve as a precursor for substituted benzimidazoles, a common scaffold in pharmaceuticals. chemicalbook.compatsnap.comresearchgate.net The synthesis could involve an initial reaction where the chloromethyl group is converted to a different functional group, followed by cyclization with an ortho-phenylenediamine derivative. More directly, related 2-(chloromethyl)-1H-benzimidazole derivatives are known to react with various nucleophiles to build more complex structures. researchgate.netlibretexts.org

Another important class of heterocycles, isoindolinones, can be synthesized from precursors bearing a 2-bromobenzoyl chloride moiety. wikipedia.org While not a direct application, this compound could be chemically transformed into such a precursor, demonstrating its utility as a starting material in a multi-step synthesis of these heterocyclic systems. The reaction typically involves the formation of an amide followed by an intramolecular cyclization.

Construction of Carbon-Carbon Bonds via Benzylic Functionalization

The formation of new carbon-carbon (C-C) bonds is central to the construction of complex organic molecules. This compound offers multiple sites for such transformations.

Benzylic C-C Bond Formation: The chloromethyl group can react with carbon nucleophiles to form a new C-C bond at the benzylic position.

Friedel-Crafts Alkylation: As a reactive benzyl halide, it can act as an electrophile in Friedel-Crafts alkylation reactions, where it alkylates another aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orgbyjus.com This reaction attaches the 2-bromo-4-chlorobenzyl moiety to another aromatic system.

Cyanide Substitution: Reaction with cyanide salts (e.g., KCN, NaCN) replaces the chlorine with a cyano group, forming the corresponding acetonitrile (B52724) derivative. chemrevise.org This extends the carbon chain by one and introduces a versatile nitrile group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Aryl C-C Bond Formation: The bromo substituent at the C2 position is a key functional handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming C-C bonds. wikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: The aryl bromide can be coupled with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgnih.govorganic-chemistry.org This reaction is highly versatile for creating biaryl structures, which are prevalent in pharmaceuticals and advanced materials. nih.gov The differential reactivity between the aryl bromide and the aryl chloride allows for selective coupling at the bromine position.

Heck-Mizoroki Reaction: This compound can also participate in the Heck reaction, where the aryl bromide couples with an alkene to form a substituted alkene, again using a palladium catalyst. wikipedia.orgorganic-chemistry.org This provides a method for vinylation of the aromatic ring.

The ability to perform selective C-C bond formation at either the benzylic or aromatic position underscores the compound's strategic value in molecular construction.

Role in Multi-Step Synthesis of Aromatic Frameworks with Precise Substitution

The synthesis of polysubstituted aromatic compounds requires careful strategic planning, as the order of reactions is often critical to achieving the desired substitution pattern. libretexts.orgpressbooks.pub The specific arrangement of substituents in this compound is particularly useful for directing subsequent reactions to specific positions, a concept central to retrosynthetic analysis. libretexts.org

The existing 2-bromo and 4-chloro substituents provide a defined regiochemical landscape. For example, in electrophilic aromatic substitution reactions, the directing effects of these halogens (ortho-, para-directing) and the chloromethyl group must be considered to predict the outcome of further functionalization, such as nitration or sulfonation. brainly.com

More importantly, the differential reactivity of the three functional groups allows for a stepwise and controlled elaboration of the molecule. A synthetic strategy might involve:

Nucleophilic substitution at the chloromethyl position.

Palladium-catalyzed cross-coupling at the more reactive C-Br bond.

A subsequent, more forcing reaction at the less reactive C-Cl bond.

This stepwise functionalization is crucial for building complex aromatic frameworks where precise control over substituent placement is necessary. An example of this strategic utility is found in the synthesis of pharmaceutical intermediates, such as the process for preparing 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a key intermediate for the antidiabetic drug dapagliflozin. google.comgoogle.com Although the starting material in the patent is different, it highlights the synthetic value of the 2-halo, 4-halo-benzyl substitution pattern.

Utilization in the Preparation of Advanced Materials Precursors (e.g., polymers, dendrimers)

The unique combination of a reactive alkyl halide and a functionalizable aromatic core makes this compound a potential monomer or core unit for the synthesis of advanced materials like polymers and dendrimers.

Dendrimers are perfectly branched, monodisperse macromolecules whose properties are highly dependent on their surface functional groups. nih.gov The synthesis of dendrimers can proceed through divergent or convergent strategies. nih.govnih.gov In a divergent approach, this compound could potentially be used as a branching unit. The chloromethyl group could react with a multifunctional core, and the aryl halides (bromo and chloro) could then be converted into other functional groups for the next generation of growth.

In polymer synthesis, the chloromethyl group can be used to graft the aromatic unit onto an existing polymer backbone or to participate in polymerization reactions. For example, it could undergo reactions to form polyethers or polyesters. The presence of the halogen atoms on the aromatic ring also imparts specific properties, such as flame retardancy and modified electronic characteristics, to the resulting polymer. While specific examples utilizing this exact compound are not widespread in readily available literature, its structure is analogous to other monomers used in the synthesis of specialty polymers and functional materials.

Designing and Synthesizing Novel Scaffolds for Medicinal Chemistry Research

Halogenated aromatic compounds are fundamental building blocks in medicinal chemistry, as the introduction of halogens can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This compound serves as an excellent starting scaffold for generating libraries of diverse compounds for drug discovery. nih.gov

The three distinct reaction sites allow for extensive chemical diversification:

Benzylic Position: The chloromethyl group can be reacted with a wide range of nucleophiles (O, N, S, C-based) to introduce diverse side chains, influencing solubility and interactions with biological targets.

Aryl Bromide Position: This site is ideal for introducing molecular complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of biaryl, aryl-alkyne, or aryl-amine linkages common in bioactive molecules. nih.gov

Aryl Chloride Position: While less reactive than the aryl bromide, this position can be functionalized under more specific conditions, allowing for further, selective modification of the scaffold.

This multi-faceted reactivity enables medicinal chemists to systematically explore the structure-activity relationship (SAR) of a given pharmacophore. The 2,4-dihalo substitution pattern is a feature of numerous biologically active molecules, and this building block provides a direct and versatile entry point for synthesizing novel analogues and potential therapeutic agents. google.comnih.gov

Theoretical and Computational Chemistry Approaches to 2 Bromo 4 Chloro 1 Chloromethyl Benzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic parameters that govern molecular behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.govkarazin.ua For 2-Bromo-4-chloro-1-(chloromethyl)benzene, DFT calculations, often using functionals like B3LYP, can provide valuable information about its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov

The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more readily undergoes chemical reactions. nih.gov

For this compound, the HOMO is expected to be a π-orbital primarily localized on the electron-rich aromatic ring. The LUMO is likely associated with the antibonding σ* orbital of the C-Cl bond in the benzylic chloromethyl group, making this site susceptible to nucleophilic attack.

Interactive Table: Calculated Frontier Molecular Orbital Energies

Below are typical theoretical values for FMO energies calculated using DFT.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.90 | Indicator of chemical reactivity and stability |

Note: These are illustrative values based on DFT calculations for similar halogenated aromatic compounds.

Ab initio (Latin for "from the beginning") calculations are based on first principles of quantum mechanics without the use of experimental data for parameterization. These methods are crucial for accurately determining the energetics of reaction pathways and characterizing the geometry of transition states. wikipedia.org

A primary reaction pathway for this compound is nucleophilic substitution at the benzylic carbon. This can proceed through either an SN1 or SN2 mechanism. quora.comucalgary.ca Ab initio methods can be employed to calculate the activation energies for both pathways.

SN1 Pathway : This mechanism involves the formation of a resonance-stabilized benzylic carbocation intermediate. Calculations would focus on the energy required to break the C-Cl bond to form this cation.

SN2 Pathway : This is a concerted mechanism where the nucleophile attacks the benzylic carbon as the chloride leaving group departs. chemtube3d.com Calculations would identify the five-coordinate transition state and its associated energy barrier. quora.com

By comparing the calculated activation energies, chemists can predict which mechanism is more favorable under specific conditions.

Interactive Table: Illustrative Ab Initio Activation Energies for Nucleophilic Substitution

The table presents hypothetical activation energies for the reaction with a generic nucleophile (Nu⁻).

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Description |

| SN1 | 22.5 | Energy barrier for the formation of the benzylic carbocation |

| SN2 | 18.0 | Energy barrier for the concerted displacement of the chloride ion |

Note: These values are examples. The favored pathway depends on the solvent, nucleophile, and temperature. Computational studies on similar benzyl (B1604629) systems suggest SN2 pathways are often competitive or favored for primary benzyl halides. nih.gov

Molecular Modeling of Conformations and Steric Effects

Molecular modeling techniques, including molecular mechanics (MM) and quantum methods, are used to explore the different spatial arrangements (conformations) of a molecule and their relative energies. nih.govsinica.edu.tw For this compound, a key conformational feature is the rotation around the single bond connecting the chloromethyl group to the benzene (B151609) ring.

The presence of a bulky bromine atom at the ortho position (C2) creates significant steric hindrance, which influences the preferred orientation of the chloromethyl group. nih.govresearchgate.net By calculating the potential energy as a function of the Br—C—C—Cl dihedral angle, a conformational energy profile can be generated. This profile typically reveals that the lowest-energy conformer is one where the chloromethyl group is rotated away from the bromine atom to minimize van der Waals repulsion.

Interactive Table: Relative Energies of Different Rotamers

This table shows the calculated relative energy for different conformations based on the dihedral angle.

| Conformation (Br-C-C-Cl Dihedral Angle) | Relative Energy (kcal/mol) | Steric Interaction |

| Anti-periplanar (~180°) | 0.0 | Most stable; minimal steric clash |

| Gauche (~60° / ~300°) | 1.5 | Moderate steric interaction |

| Syn-periplanar (0°) | 5.0 | Highest energy; maximum steric clash |

Note: Energy values are illustrative and represent the steric strain introduced by the ortho-bromo substituent.

Prediction of Spectroscopic Signatures for Research Purposes

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds. DFT and ab initio methods can accurately calculate vibrational frequencies (FT-IR and FT-Raman) and NMR chemical shifts. nih.govresearchgate.net

Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental spectra. researchgate.net These predicted spectra can help assign experimental peaks to specific molecular motions. For this compound, key vibrational modes include the C-Br, C-Cl (aromatic and aliphatic), C=C ring stretches, and C-H bending modes.

Interactive Table: Predicted Vibrational Frequencies

Here are some predicted, scaled vibrational frequencies for key functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Region |

| C-H Stretch (Aromatic) | 3100 - 3000 | High |

| C-H Stretch (Aliphatic, -CH₂Cl) | 2980 - 2890 | High |

| C=C Stretch (Aromatic Ring) | 1600 - 1450 | Mid |

| C-Cl Stretch (-CH₂Cl) | 750 - 650 | Low |

| C-Cl Stretch (Aromatic) | 1100 - 1000 | Mid |

| C-Br Stretch (Aromatic) | 600 - 500 | Low |

Note: These are representative values based on DFT calculations for similar halogenated benzene derivatives. mdpi.commaterialsciencejournal.org

Computational Analysis of Reaction Pathways and Mechanism Validation

Beyond calculating single energy points, computational chemistry allows for the mapping of entire reaction energy profiles to validate proposed mechanisms. researchgate.net For the nucleophilic substitution of this compound, this involves locating the structures of the reactants, transition states, intermediates (if any), and products along the reaction coordinate.

Interactive Table: Calculated Thermodynamic Data for a Hypothetical SN2 Reaction

This table shows illustrative thermodynamic data for the reaction with OH⁻.

| Thermodynamic Parameter | Calculated Value (kcal/mol) | Interpretation |

| Enthalpy of Activation (ΔH‡) | +17.5 | Enthalpic barrier to reaction |

| Free Energy of Activation (ΔG‡) | +18.0 | Overall kinetic barrier (includes entropy) |

| Enthalpy of Reaction (ΔH°rxn) | -25.0 | Reaction is exothermic |

| Free Energy of Reaction (ΔG°rxn) | -24.5 | Reaction is spontaneous (exergonic) |

Note: Values are illustrative for a hypothetical SN2 reaction.

Quantitative Structure-Activity Relationships (QSAR) Studies Focusing on Structural Parameters

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity or environmental fate of chemicals based on their molecular structure. ecetoc.orgresearchgate.net These models correlate calculated molecular descriptors with an observed endpoint, such as toxicity or bioaccumulation potential. mdpi.com

For this compound, a QSAR study would begin by calculating a variety of structural parameters (descriptors). These descriptors fall into several categories:

Electronic : Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric : Molecular volume, surface area, specific conformational indices.

Hydrophobic : The logarithm of the octanol-water partition coefficient (log P).

These descriptors would then be used to build a mathematical model that could predict, for example, the compound's aquatic toxicity or its likelihood of persisting in the environment, based on data from a training set of related halogenated aromatic compounds. researchgate.netnih.gov

Interactive Table: Key Structural Descriptors for QSAR Modeling

| Descriptor | Typical Calculated Value | Property Represented |

| Log P | 4.2 | Hydrophobicity and bioaccumulation potential |

| Dipole Moment | 2.1 D | Molecular polarity |

| Molecular Weight | 239.92 g/mol | Size of the molecule |

| Molecular Volume | 185 ų | Steric bulk |

| HOMO-LUMO Gap | 5.90 eV | Chemical reactivity |

Note: Values are representative and would be calculated using specialized software for use in QSAR models.

Advanced Analytical Methodologies for Research on 2 Bromo 4 Chloro 1 Chloromethyl Benzene and Its Derivatives

High-Resolution Mass Spectrometry for Structural Elucidation of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of newly synthesized compounds. measurlabs.com Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, typically to four or five decimal places. uci.edu This precision allows for the calculation of a unique elemental formula for a measured mass, providing a high degree of confidence in the identity of a reaction product. nih.gov For derivatives of 2-Bromo-4-chloro-1-(chloromethyl)benzene, HRMS is critical for confirming that a transformation has occurred and for identifying the exact molecular formula of the resulting product, including all halogen atoms. researchgate.net

In mass spectrometry, molecules are ionized and then broken apart into characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint that can be used to deduce the original structure. For halogenated benzyl (B1604629) compounds, fragmentation is often directed by the presence of the halogen atoms and the benzyl group. slideshare.netnih.gov

Common fragmentation pathways for derivatives of this compound under electron ionization (EI) include:

Benzylic Cleavage: The most common fragmentation involves the loss of the chloromethyl group or its substituted variant to form a stable benzyl cation. This cation may rearrange into a highly stable tropylium (B1234903) ion. researchgate.net

Halogen Loss: The molecule can lose a bromine or chlorine atom as a radical, leading to a halogenated phenyl cation. youtube.com The distinct isotopic patterns of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio) are key identifiers for fragments containing these atoms. miamioh.edudocbrown.info

Loss of HCl or HBr: Fragments may also arise from the elimination of a hydrogen halide molecule.

Table 1: Hypothetical Fragmentation of a Derivative

Illustrative fragmentation pathways for a hypothetical derivative, 1-(2-bromo-4-chlorobenzyl)piperidin-2-one, analyzed by HRMS.

| Fragment Ion (m/z) | Proposed Structure | Fragmentation Pathway |

|---|---|---|

| 204/206/208 | [C7H5BrCl]+• | Loss of the piperidinone ring |

| 125/127 | [C7H5Cl]+• | Loss of Br radical |

| 90 | [C7H6]+ | Loss of Br and Cl radicals |

| 99 | [C5H9NO]+• | Piperidinone cation |

The primary strength of HRMS is its ability to provide an accurate mass measurement, which is crucial for distinguishing between compounds that have the same nominal mass (isobaric compounds) but different elemental formulas. uci.edu For example, a derivative of this compound might be synthesized that could potentially be confused with an impurity or byproduct. Accurate mass determination provides unambiguous confirmation of the correct elemental composition. A measured mass that is within a very narrow tolerance (typically < 5 ppm) of the calculated theoretical mass is considered strong evidence for the proposed molecular formula. uci.edu

Table 2: Accurate Mass Determination Example

Comparison of theoretical and measured masses for a hypothetical reaction product.

| Compound | Molecular Formula | Theoretical Mass (Da) | Measured Mass (Da) | Difference (ppm) |

|---|---|---|---|---|

| Hypothetical Amine Derivative | C14H19BrClNO | 331.0393 | 331.0390 | -0.91 |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

While 1D NMR (1H and 13C) provides foundational information, complex derivatives of this compound often require 2D NMR techniques for unambiguous structure assignment. researchgate.net These experiments reveal correlations between different nuclei within the molecule, allowing for a complete mapping of the molecular skeleton. huji.ac.il

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms (1H-1H J-coupling). It is invaluable for piecing together fragments of the molecule, such as alkyl chains or identifying adjacent protons on the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached (one-bond 1H-13C correlation). epfl.ch This technique is essential for assigning the 13C signals in the spectrum based on the more easily assigned 1H spectrum. youtube.com

Table 3: Application of 2D NMR Techniques

Summary of information gained from common 2D NMR experiments for structural elucidation.

| Technique | Type of Correlation | Information Provided |

|---|---|---|

| COSY | ¹H – ¹H (through 2-3 bonds) | Identifies neighboring protons, mapping out spin systems. |

| HSQC | ¹H – ¹³C (through 1 bond) | Connects each proton to its directly attached carbon atom. |

| HMBC | ¹H – ¹³C (through 2-4 bonds) | Links molecular fragments by showing long-range connectivity. |

X-Ray Crystallography for Solid-State Structural Determination of Key Intermediates

When a reaction intermediate or final product can be grown as a single crystal, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal. It can unambiguously confirm connectivity, stereochemistry, and conformation. For research involving derivatives of this compound, obtaining a crystal structure of a key intermediate can validate a proposed reaction mechanism or confirm the structure of a complex final product. researchgate.netresearchgate.net

Spectroscopic Techniques for In Situ Reaction Monitoring (e.g., FTIR, Raman)

Understanding reaction kinetics and mechanisms is greatly enhanced by monitoring the reaction as it happens (in situ). Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for real-time analysis because they can provide information about the functional groups present in a reaction mixture without the need for sampling. americanpharmaceuticalreview.comyoutube.com